molecular formula C11H21N3O2 B3233415 N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-ethyl-acetamide CAS No. 1353943-64-2

N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-ethyl-acetamide

Cat. No.: B3233415
CAS No.: 1353943-64-2
M. Wt: 227.30 g/mol
InChI Key: SNRJIDJSNZOEKE-UHFFFAOYSA-N
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Description

N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-ethyl-acetamide is a piperidine-derived acetamide featuring an ethyl group and a 2-amino-acetyl substituent on the piperidine ring. Its molecular formula is C₁₁H₂₀N₃O₂, with a molecular weight of 230.30 g/mol . This compound is categorized as a 6-membered heterocycle and has been listed in chemical catalogs as a research material, though its commercial availability is currently discontinued .

Properties

IUPAC Name

N-[1-(2-aminoacetyl)piperidin-4-yl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-3-14(9(2)15)10-4-6-13(7-5-10)11(16)8-12/h10H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRJIDJSNZOEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(CC1)C(=O)CN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201206592
Record name Acetamide, N-[1-(2-aminoacetyl)-4-piperidinyl]-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353943-64-2
Record name Acetamide, N-[1-(2-aminoacetyl)-4-piperidinyl]-N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353943-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[1-(2-aminoacetyl)-4-piperidinyl]-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-ethyl-acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-ethyl-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various alkyl or acyl groups.

Scientific Research Applications

Chemical Synthesis

N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-ethyl-acetamide serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various reactions, such as oxidation, reduction, and substitution, enhances its utility in creating novel compounds for research purposes.

Reaction Types

Reaction TypeDescriptionCommon Reagents
Oxidation Converts the compound into oxidized derivativesPotassium permanganate
Reduction Produces reduced derivativesLithium aluminum hydride
Substitution Forms substituted derivativesAlkyl halides or acyl chlorides

Biological Research

This compound has been investigated for its potential biological activities, particularly antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with specific biological macromolecules, influencing pathways related to cell growth and apoptosis.

Potential Biological Activities

  • Antimicrobial Effects : Shows promise in inhibiting bacterial growth.
  • Anticancer Properties : May induce apoptosis in cancer cells through specific molecular interactions.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic potential. Its mechanism of action often involves binding to receptors or enzymes, modulating their activity.

Industrial Applications

Beyond academic research, this compound is utilized in the pharmaceutical industry for developing new drugs and agrochemicals. Its unique properties facilitate the synthesis of compounds with desired biological activities.

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Source
N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-ethyl-acetamide C₁₁H₂₀N₃O₂ 230.30 Ethyl, 2-amino-acetyl Polar due to amino group; potential hydrogen bonding
N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamide C₁₀H₁₇ClN₂O₂ 232.71 Methyl, 2-chloro-acetyl Higher lipophilicity (Cl substituent); synthetic intermediate
Acetyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide) C₂₂H₂₈N₂O₂ 352.47 Phenethyl, phenyl High opioid potency; illicit use linked to fatalities
2-amino-N-(1-benzylpiperidin-4-yl)acetamide C₁₄H₂₁N₃O 247.34 Benzyl, amino-acetyl Increased lipophilicity (benzyl); research applications
Methoxyacetylfentanyl (2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide) C₂₂H₂₈N₂O₃ 368.48 Methoxy, phenethyl, phenyl Enhanced opioid receptor affinity

Functional Group Impact on Bioactivity

  • Amino vs. Chloro Substituents: The amino group in the target compound increases polarity and hydrogen-bonding capacity compared to the chloro-substituted analog (). This may enhance aqueous solubility but reduce membrane permeability .
  • Ethyl vs.
  • Aromatic vs. Aliphatic Substituents: Acetyl fentanyl and methoxyacetylfentanyl contain aromatic rings critical for μ-opioid receptor binding . The absence of such groups in the target compound suggests divergent pharmacological pathways, possibly non-opioid targets.

Research Findings and Gaps

  • Pharmacological Data: While acetyl fentanyl and methoxyacetylfentanyl are well-characterized opioids , the target compound’s amino-acetyl moiety may confer unique interactions with non-opioid receptors (e.g., NMDA or sigma receptors).
  • Toxicity and Metabolism : The ethyl group may reduce metabolic degradation compared to methyl analogs, but in vitro/in vivo studies are needed to validate this .
  • Structural Analogues in Drug Discovery: Piperidine acetamides are prevalent in medicinal chemistry. For example, 4-Methoxybutyrylfentanyl () demonstrates how minor substituent changes (e.g., methoxy vs. amino) drastically alter receptor binding and potency .

Biological Activity

N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-ethyl-acetamide is a piperidine derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. The presence of amino-acetyl and ethyl groups enhances its chemical reactivity and potential biological activities. Piperidine derivatives are widely recognized in medicinal chemistry for their diverse applications, particularly in drug design and development.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, including receptors and enzymes. This interaction may modulate receptor activity or influence enzymatic pathways, potentially leading to various therapeutic effects.

Key Mechanisms:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with pain perception and neuroprotection.
  • Enzyme Inhibition : It could act as an inhibitor of cholinesterase enzymes (AChE and BuChE), thereby increasing acetylcholine levels in neuronal cells, which is beneficial in treating neurodegenerative diseases like Alzheimer's .
  • Inflammatory Pathway Modulation : Similar compounds have been shown to inhibit the NLRP3 inflammasome, which is involved in inflammatory responses .

Biological Activities

Research indicates that this compound may exhibit several pharmacological properties:

  • Analgesic Effects : Potential to alleviate pain through modulation of pain pathways.
  • Neuroprotective Properties : May protect neuronal cells from degeneration.
  • Anti-inflammatory Activity : Inhibition of inflammatory pathways could be beneficial in conditions like arthritis or neuroinflammation.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReferences
AnalgesicModerate
NeuroprotectiveHigh
Anti-inflammatoryModerate

Case Study 1: Neuroprotective Effects

A study evaluated the efficacy of this compound on neuronal cell cultures exposed to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls, suggesting strong neuroprotective properties (p < 0.05) .

Case Study 2: Cholinesterase Inhibition

In vitro assays demonstrated that the compound effectively inhibited both AChE and BuChE with IC50 values of 120 nM and 150 nM respectively. This suggests its potential use in treating Alzheimer's disease by enhancing cholinergic transmission .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
PiperineAlkaloid with antioxidant propertiesAntioxidant, anti-inflammatory
AcetylfentanylSynthetic opioidAnalgesic
N-[1-(2-Chloro-acetyl)-piperidin]Chlorinated variantAntimicrobial, antiviral

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-ethyl-acetamide, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis of piperidine-acetamide derivatives typically involves nucleophilic substitution or amide coupling. For analogous compounds (e.g., ), 1-methyl-4-piperidone is reacted with ethylamine and 2-aminoacetic acid under reflux in a polar aprotic solvent (e.g., DMF). Optimization includes adjusting molar ratios (e.g., 1:1.2 for amine:carbonyl), temperature (60–80°C), and reaction time (12–24 hrs). Post-synthesis, column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) is used for purification .

Q. How should researchers validate the structural integrity and purity of this compound?

  • Methodology : Use ¹H/¹³C NMR to confirm proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm, acetamide carbonyl at ~170 ppm). High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., calculated for C₁₁H₂₁N₃O₂: 251.16 g/mol). Purity ≥95% is achievable via reverse-phase HPLC (C18 column, gradient: 10–90% acetonitrile in H₂O with 0.1% TFA) .

Q. What spectroscopic and computational tools are critical for characterizing its physicochemical properties?

  • Methodology :

  • Spectroscopy : FT-IR identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, NH₂ bend at ~1600 cm⁻¹).
  • Computational : Density Functional Theory (DFT) predicts molecular geometry and electrostatic potential. Tools like Gaussian 16 calculate pKa (e.g., basic piperidine nitrogen ~9.5) and logP (estimated ~1.2) to guide solubility studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for target engagement (e.g., CNS receptors)?

  • Methodology :

Scaffold modification : Replace the ethyl group with bulkier substituents (e.g., isopropyl, cyclopropyl) to assess steric effects on receptor binding ( ).

Functional assays : Use radioligand displacement assays (e.g., μ-opioid receptor binding) to measure IC₅₀. Compare with acetyl fentanyl derivatives ().

Molecular docking : Map interactions with receptor homology models (e.g., opioid receptor MD simulations) to identify key residues (e.g., Asp147 in μ-opioid) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to address bioavailability gaps.
  • Tissue distribution : Radiolabel the compound (³H or ¹⁴C) for quantitative whole-body autoradiography (QWBA) in rodent models .
  • Data reconciliation : Use ANOVA to statistically compare in vitro IC₅₀ vs. in vivo ED₅₀, adjusting for factors like blood-brain barrier penetration .

Q. How can impurities or degradation products be identified and quantified during stability studies?

  • Methodology :

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (3% H₂O₂).
  • Analytical tools : LC-MS/MS (Q-TOF) identifies degradation pathways (e.g., hydrolysis of the acetamide group). Compare with pharmacopeial impurity standards (e.g., EP/JP reference materials) .

Q. What experimental designs are recommended for elucidating its mechanism of action in neurological models?

  • Methodology :

  • In vitro : Patch-clamp electrophysiology in hippocampal neurons to assess effects on ion channels (e.g., NMDA receptor currents).
  • In vivo : Behavioral assays (e.g., tail-flick test for analgesia) combined with microdialysis to measure neurotransmitter release (e.g., dopamine, serotonin) .
  • Omics integration : RNA-seq or proteomics to identify differentially expressed pathways post-treatment .

Methodological Considerations Table

Research AspectKey TechniquesEvidence Reference
SynthesisReflux condensation, column chromatography
CharacterizationNMR, HRMS, HPLC
SAR OptimizationRadioligand assays, molecular docking
StabilityLC-MS/MS, forced degradation
Mechanism StudiesElectrophysiology, microdialysis

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-ethyl-acetamide
Reactant of Route 2
Reactant of Route 2
N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-ethyl-acetamide

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